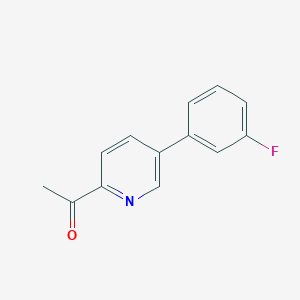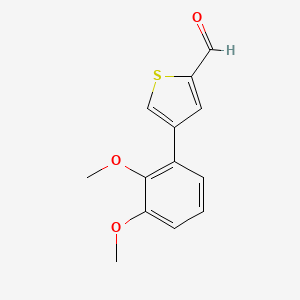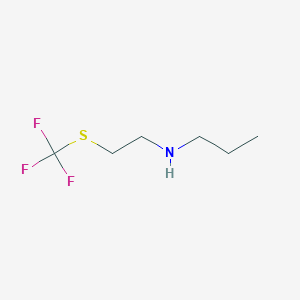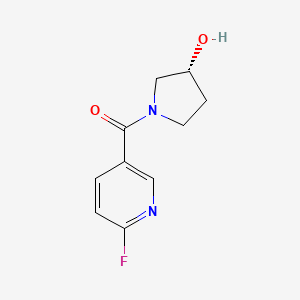![molecular formula C10H16N5O12P3S B15090463 [[5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15090463.png)
[[5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound [[5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate is a complex organic molecule belonging to the class of purine ribonucleoside monophosphates . It is characterized by its intricate structure, which includes a purine base, a ribose sugar, and multiple phosphate groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the purine base, followed by the attachment of the ribose sugar, and finally the addition of the phosphate groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors where the reactions are carried out under controlled conditions to maximize yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the compound from any by-products .
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the purine base can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen atoms, potentially altering its biological activity.
Substitution: Functional groups on the purine base or the ribose sugar can be substituted with other groups, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and pH levels to facilitate the desired reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in cellular processes and its potential as a biomarker for certain diseases.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer drugs.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways within cells. It can bind to enzymes and other proteins, altering their activity and affecting various cellular processes. The exact pathways involved depend on the specific context in which the compound is used, but it often involves modulation of nucleotide metabolism and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- Guanosine monophosphate (GMP)
- Adenosine monophosphate (AMP)
- Cytidine monophosphate (CMP)
- Thymidine monophosphate (TMP)
Uniqueness
What sets [[5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate apart from these similar compounds is the presence of the sulfur atom in the purine base, which can significantly alter its chemical and biological properties. This unique feature makes it a valuable compound for specific research and therapeutic applications .
Propriétés
Formule moléculaire |
C10H16N5O12P3S |
|---|---|
Poids moléculaire |
523.25 g/mol |
Nom IUPAC |
[[5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O12P3S/c11-10-13-8-7(9(31)14-10)12-3-15(8)6-1-4(16)5(25-6)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h3-6,16H,1-2H2,(H,20,21)(H,22,23)(H2,17,18,19)(H3,11,13,14,31) |
Clé InChI |
BXZRFHUVVWIHMV-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(OC1N2C=NC3=C2NC(=NC3=S)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[3-(Trifluoromethyl)phenoxy]propanal](/img/structure/B15090397.png)








![N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octanamide](/img/structure/B15090457.png)
![3-Ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B15090458.png)
![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(ethylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B15090461.png)
